Cas no 17672-25-2 (Hydrazine, (3-iodophenyl)-)

Hydrazine, (3-iodophenyl)- structure
Hydrazine, (3-iodophenyl)- structure
Product Name:Hydrazine, (3-iodophenyl)-
CAS No:17672-25-2
MF:C6H7IN2
MW:234.037653207779
CID:1363862
PubChem ID:2736665
Update Time:2025-04-26

Hydrazine, (3-iodophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Hydrazine, (3-iodophenyl)-
    • (3-iodophenyl)hydrazine
    • m-IC6H4N2H3
    • DS-018317
    • DTXSID101313788
    • 17672-25-2
    • 3-iodophenylhydrazine
    • hydrazine, 3-iodophenyl-
    • 3-iodo-phenylhydrazine
    • AKOS009157692
    • FQRZYAIZMAZFMR-UHFFFAOYSA-N
    • SCHEMBL3273497
    • Inchi: 1S/C6H7IN2/c7-5-2-1-3-6(4-5)9-8/h1-4,9H,8H2
    • InChI Key: FQRZYAIZMAZFMR-UHFFFAOYSA-N
    • SMILES: IC1=CC=CC(=C1)NN

Computed Properties

  • Exact Mass: 233.96501
  • Monoisotopic Mass: 233.96540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 87.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • PSA: 38.05

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Additional information on Hydrazine, (3-iodophenyl)-

Hydrazine, (3-iodophenyl)- (CAS No. 17672-25-2): A Comprehensive Overview of Its Applications and Recent Research Findings

Hydrazine, (3-iodophenyl)-, with the chemical formula C6H7IN2, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, identified by its unique CAS No. 17672-25-2, has garnered considerable attention due to its versatile applications in synthesis and its potential role in developing novel therapeutic agents. The presence of both hydrazine and an iodophenyl group makes this molecule a valuable intermediate in various chemical transformations, particularly in cross-coupling reactions and medicinal chemistry.

The compound's structure, featuring a phenyl ring substituted with an iodine atom and a hydrazine moiety, facilitates its use in constructing more complex molecules. The iodine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in the synthesis of biaryl compounds. These biaryl structures are prevalent in many pharmacologically active agents, including anticancer and anti-inflammatory drugs.

In recent years, there has been growing interest in exploring the pharmacological properties of hydrazine derivatives. Specifically, the combination of the hydrazine group with an iodophenyl moiety has been investigated for its potential in modulating enzyme activity and interacting with biological targets. For instance, studies have shown that such derivatives can exhibit inhibitory effects on certain enzymes implicated in metabolic disorders and inflammatory conditions. The ability of these compounds to act as scaffolds for drug design has opened new avenues for therapeutic intervention.

The synthesis of Hydrazine, (3-iodophenyl)- typically involves the reaction of 3-iodobenzene with hydrazine hydrate under controlled conditions. This reaction often requires careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, have been employed to enhance the efficiency of the synthesis process. The development of greener methodologies has also been a focus, with researchers exploring solvent-free reactions and microwave-assisted synthesis to minimize environmental impact.

The compound's reactivity makes it a valuable tool in medicinal chemistry research. Its ability to participate in various chemical transformations allows for the rapid construction of libraries of compounds for high-throughput screening. This approach has been instrumental in identifying novel lead compounds with potential therapeutic benefits. Furthermore, computational methods have been increasingly utilized to predict the binding affinity of these derivatives to biological targets, thereby accelerating the drug discovery process.

Recent research has highlighted the role of hydrazine derivatives in addressing neurological disorders. Studies suggest that certain modifications of the hydrazine group can enhance binding to specific neurotransmitter receptors, offering potential treatments for conditions such as Alzheimer's disease and Parkinson's disease. The iodophenyl moiety further contributes to the molecular recognition properties of these derivatives by influencing their solubility and bioavailability.

In addition to pharmaceutical applications, Hydrazine, (3-iodophenyl)- has found utility in materials science. Its incorporation into polymers and coatings enhances their thermal stability and mechanical properties. The compound's ability to form coordination complexes with metal ions has also been exploited in developing functional materials for catalysis and sensing applications.

The safety profile of this compound is another critical aspect that warrants attention. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to prevent exposure. Research into its toxicological effects has revealed that acute exposure can lead to irritation of mucous membranes and skin irritation. Chronic exposure studies are ongoing to better understand long-term health implications.

The future directions for research on Hydrazine, (3-iodophenyl)- are promising, with several exciting avenues yet to be explored. One such area is the development of new synthetic methodologies that improve yield and reduce waste. Additionally, investigating its role in nanotechnology applications could open up novel possibilities for drug delivery systems and smart materials.

In conclusion, Hydrazine, (3-iodophenyl)-, identified by its CAS No. 17672-25-2, is a multifaceted compound with significant applications in pharmaceuticals, materials science, and organic synthesis. Its unique structure enables participation in diverse chemical reactions, making it a valuable intermediate for constructing complex molecules. Ongoing research continues to uncover new potential uses for this compound, reinforcing its importance in modern chemistry and drug discovery efforts.

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